molecular formula C10H8F3N3O2 B13031135 Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate

Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate

Cat. No.: B13031135
M. Wt: 259.18 g/mol
InChI Key: LMVOANOFNOLCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-C]pyrimidine core with a trifluoromethyl group at the 7-position and an ethyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with ethyl trifluoroacetate under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore

Biological Activity

Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate (CAS No. 2060592-37-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8F3N3O2C_{10}H_{8}F_{3}N_{3}O_{2} and a molecular weight of approximately 259.19 g/mol. Its structure features a trifluoromethyl group, which is often associated with enhanced biological activity in various compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on cell proliferation in various cancer cell lines:

  • IC50 Values :
    • MDA-MB-231 (Triple-Negative Breast Cancer): 0.126μM0.126\,\mu M
    • MCF-10A (Non-cancerous): Higher IC50 values indicating selective toxicity towards cancer cells .

This compound demonstrated a nearly 20-fold selectivity against cancerous cells compared to non-cancerous cells, suggesting its potential as a targeted therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Notably, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical in cancer cell invasion and metastasis .

Comparative Biological Activity

To better understand the compound's efficacy, a comparison with other known anticancer agents is presented below:

Compound NameIC50 (μM)TargetSelectivity
This compound0.126MDA-MB-231High
5-Fluorouracil17.02MCF-7Low
DoxorubicinVariesVariousModerate

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on TNBC : In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with this compound significantly inhibited lung metastasis compared to control groups .
  • Selectivity Index : The selectivity index calculated for this compound was markedly higher than traditional chemotherapeutics like Doxorubicin and 5-Fluorouracil, indicating its potential for reduced side effects while maintaining efficacy against tumors .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully elucidate its pharmacodynamics in humans.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 7-(trifluoromethyl)imidazo[1,5-c]pyrimidine-1-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-6-3-7(10(11,12)13)14-4-16(6)5-15-8/h3-5H,2H2,1H3

InChI Key

LMVOANOFNOLCID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.